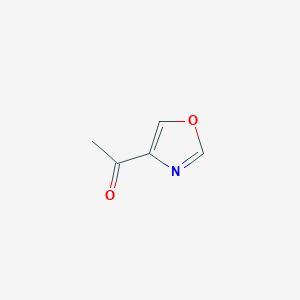![molecular formula C13H20BrClN4 B3158592 (4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide CAS No. 859205-90-6](/img/structure/B3158592.png)
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide
Vue d'ensemble
Description
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide (CPTTAB) is a quaternary ammonium salt that has been used in a variety of scientific research applications. CPTTAB is a colorless solid that is soluble in water and other polar solvents. This compound has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
- “(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide” serves as the parent moiety of the antiviral drug remdesivir. Remdesivir has demonstrated efficacy against RNA viruses, including SARS-CoV, MERS-CoV, and COVID-19. It was approved by the US FDA for emergency treatment of severe COVID-19 symptoms .
- 4-aminopyrrolo-[2,1-f][1,2,4]triazine C-nucleosides exhibit anti-norovirus activity by inhibiting both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .
- Pyrrolotriazinones, intermediates for pyrrolo[2,1-f][1,2,4]triazine synthesis, have been described as PI3K inhibitors .
- Low rates of glucuronidation (indicating higher metabolic stability) were observed for compounds related to this moiety .
- Owing to its versatility, pyrrolo[2,1-f][1,2,4]triazine continues to attract interest among medicinal chemists. Its wide range of activities underscores its potential in drug discovery and development .
Antiviral Applications
Kinase Inhibitors and Cancer Therapeutics
Norovirus Inhibition
Phosphoinositide 3-Kinase (PI3K) Inhibitors
Metabolic Stability Studies
Other Biological Activities
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be kinases , which are enzymes that play a crucial role in the regulation of cell functions . Kinase inhibition is one of the most successful approaches in targeted therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition could result from the compound binding to the active site of the kinase or altering its conformation
Biochemical Pathways
The compound’s action on kinases can affect multiple biochemical pathways. Kinases are involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting kinases, the compound can disrupt these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds with a pyrrolo[2,1-f][1,2,4]triazine scaffold, such as avapritinib and remdesivir, have been approved for use in humans . These compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The impact of these properties on the compound’s bioavailability would need to be assessed through further studies.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include the inhibition of cell growth and induction of apoptosis in cancer cells . This is due to the compound’s potential ability to disrupt the biochemical pathways regulated by kinases .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, the compound’s stability under specific conditions can impact its shelf life and effectiveness . More research is needed to fully understand how environmental factors influence this compound’s action.
Propriétés
IUPAC Name |
(4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl-triethylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN4.BrH/c1-4-18(5-2,6-3)9-11-7-8-17-12(11)13(14)15-10-16-17;/h7-8,10H,4-6,9H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUIKOFBBHCFRH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=C2C(=NC=NN2C=C1)Cl.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide | |
CAS RN |
859205-90-6 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-methanaminium, 4-chloro-N,N,N-triethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859205-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B3158530.png)


![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)
amino]-acetic acid](/img/structure/B3158560.png)







![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)